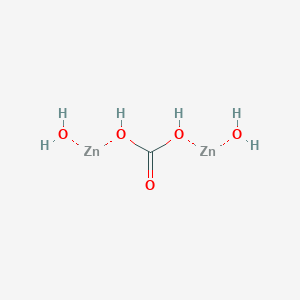

carbonic acid;zinc;dihydrate

Description

Nomenclature and Chemical Stoichiometry in Academic Contexts

In scientific literature, the compound "carbonic acid;zinc;dihydrate" is identified with specific nomenclature and a precise stoichiometric formula. According to the International Union of Pure and Applied Chemistry (IUPAC), the name is given as zinc;carbonate;dihydrate. nih.gov The chemical formula for this compound is CH₄O₅Zn₂. nih.gov It is also referred to as zinc carbonate dihydrate.

The stoichiometry indicates that for every one carbonate ion (CO₃²⁻), there are two zinc cations (Zn²⁺) and two molecules of water (H₂O). This is distinct from the anhydrous form, zinc carbonate (ZnCO₃), and other hydrated or basic forms.

Diverse Forms of Hydrated Zinc Carbonates (e.g., Zinc Carbonate Hydroxides, Basic Zinc Carbonates)

The family of zinc carbonates includes a variety of forms beyond the simple dihydrate. The most common naturally occurring zinc carbonate mineral is smithsonite (B87515) (ZnCO₃), which is anhydrous. wikipedia.orgwikipedia.org However, in the presence of water, several hydrated and basic forms can exist.

The most prominent of these is basic zinc carbonate, also known as zinc carbonate hydroxide (B78521) or hydrozincite, with the chemical formula Zn₅(CO₃)₂(OH)₆. echemi.comwikipedia.orgnih.gov This compound is a white, insoluble powder that occurs naturally as the mineral hydrozincite. zxchem.com It is often found in massive, earthy forms rather than distinct crystals. wikipedia.org Hydrozincite forms as an oxidation product of zinc ores and can be found as incrustations in mines. wikipedia.orgdakotamatrix.com

Another related term is "calamine," which historically caused confusion as it was used for both smithsonite and hemimorphite (a zinc silicate). wikipedia.orgufrgs.br Some sources also consider hydrozincite as a constituent of calamine. ufrgs.br These various forms highlight the chemical diversity within zinc carbonate compounds, each with distinct crystal structures and properties. While these other forms are significant, the remainder of this article will focus exclusively on the specific compound this compound.

Broad Significance in Contemporary Materials Science and Environmental Chemistry

Hydrated zinc carbonates, in general, hold considerable significance in materials science and environmental chemistry. Basic zinc carbonate is utilized as a pigment in paints and coatings, a filler in rubber and ceramics, a mildewcide, and a fire retardant. zxchem.com It is also a precursor for the synthesis of zinc oxide (ZnO) nanoparticles, which have applications in electronics and as industrial catalysts. researchgate.netresearchgate.net

In environmental chemistry, zinc carbonates play a role in the fate and transport of zinc in aquatic systems. industrialchemicals.gov.au The formation of zinc carbonate and hydroxide species is influenced by factors like pH and alkalinity. industrialchemicals.gov.au The ability of zinc carbonate to precipitate can be used in the remediation of zinc-contaminated industrial effluents. nanografi.com While these applications are primarily associated with basic zinc carbonate (hydrozincite), the study of all hydrated forms, including the specific dihydrate, contributes to a fuller understanding of zinc chemistry in these fields.

Research Findings on this compound

Detailed research focusing solely on this compound is less extensive compared to its basic carbonate counterpart, hydrozincite. However, key data points can be compiled from chemical databases and related studies.

A hydrothermal synthesis method has been described for producing zinc carbonate hydroxide nanoparticles from zinc acetate (B1210297) dihydrate and urea (B33335) at 120 °C. whiterose.ac.uk This process yields spherical nanoparticles in the 20-40 nm size range. whiterose.ac.uk Another method involves the reaction of zinc oxide with ammonium (B1175870) hydrogencarbonate in an aqueous medium to produce basic zinc carbonate. researchgate.net

The properties of hydrated zinc carbonates are influenced by their structure. The thermal decomposition of basic zinc carbonate to zinc oxide typically occurs in a single step at temperatures between 180 °C and 350 °C. whiterose.ac.uk

Interactive Data Table: Chemical and Physical Properties of Zinc;Carbonate;Dihydrate

| Property | Value | Source |

| IUPAC Name | zinc;zinc;carbonate;dihydrate | nih.gov |

| Molecular Formula | CH₄O₅Zn₂ | nih.gov |

| Molecular Weight | 226.8 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Component Compounds | Water, Carbonic Acid, Zinc | nih.gov |

Properties

CAS No. |

12011-79-9 |

|---|---|

Molecular Formula |

CH6O5Zn2 |

Molecular Weight |

228.8 g/mol |

IUPAC Name |

carbonic acid;zinc;dihydrate |

InChI |

InChI=1S/CH2O3.2H2O.2Zn/c2-1(3)4;;;;/h(H2,2,3,4);2*1H2;; |

InChI Key |

BLWQLUANVGDADA-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.O.O.[Zn].[Zn] |

Origin of Product |

United States |

Synthesis Methodologies for Hydrated Zinc Carbonates

Precipitation-Based Approaches

Precipitation is a cornerstone technique for synthesizing hydrated zinc carbonates. This involves the reaction of soluble zinc salts with carbonate sources in an aqueous medium, leading to the formation of insoluble zinc carbonate species that precipitate out of the solution. The precise nature of the product, including its hydration state and morphology, is highly dependent on the reaction conditions.

Direct Precipitation from Aqueous Solutions of Zinc Salts and Carbonates

Direct precipitation is a widely employed method for producing hydrated zinc carbonates. researchgate.netnepjol.inforesearchgate.net This approach involves mixing aqueous solutions of a zinc salt, such as zinc nitrate (B79036), zinc chloride, zinc sulfate (B86663), or zinc acetate (B1210297), with a solution of a carbonate salt, like sodium carbonate or potassium carbonate. researchgate.netnepjol.infogoogle.com The low solubility of zinc carbonate in water drives the formation of a solid precipitate. researchgate.net

The concentrations of the zinc salt and carbonate reactants, as well as their mixing ratio, significantly impact the characteristics of the resulting zinc carbonate precipitate. Research has shown that varying these parameters can influence the particle size, aggregation, and even the crystalline phase of the product. whiterose.ac.ukresearchgate.net

For instance, studies have demonstrated that increasing the initial concentration of reactants can lead to the formation of different phases of zinc carbonate. In one study, raising the reactant concentrations from 0.1 M to 0.5 M resulted in a distinct phase of zinc carbonate with larger, flake-like particles. whiterose.ac.ukresearchgate.net The ratio of reactants also plays a crucial role. When reacting zinc acetate with potassium carbonate, low concentrations of potassium carbonate tend to produce hydrozincite (Zn₅(CO₃)₂(OH)₆), while higher concentrations lead to the formation of a different, potassium-containing zinc carbonate hydroxide (B78521) phase. researchgate.net The control of reactant concentrations is therefore a key tool for tailoring the properties of the synthesized zinc carbonate. researchgate.net

| Reactant | Initial Concentration | Observed Product/Effect | Reference |

|---|---|---|---|

| Zinc Nitrate & Sodium Carbonate | 0.1 M | Zinc Carbonate Hydroxide Nanoparticles | whiterose.ac.ukresearchgate.net |

| Zinc Nitrate & Sodium Carbonate | 0.5 M | Unknown phase of zinc carbonate, larger particle size, flake-like morphology | whiterose.ac.ukresearchgate.net |

| Zinc Acetate & Potassium Carbonate | Low K₂CO₃ Concentration | Hydrozincite (Zn₅(CO₃)₂(OH)₆) | researchgate.net |

| Zinc Acetate & Potassium Carbonate | High K₂CO₃ Concentration | K-containing zinc carbonate hydroxide | researchgate.net |

The pH of the reaction mixture and the temperature at which precipitation occurs are critical parameters that govern the formation of hydrated zinc carbonates. almawatech.com Controlling the pH is essential for ensuring complete precipitation and preventing the redissolution of the product. almawatech.com For many carbonate precipitations, a pH range of 9-10 is considered optimal. almawatech.com

Temperature also exerts a significant influence. For example, in the precipitation of zinc carbonate from concentrated solutions of zinc salts and sodium carbonate, maintaining a temperature between 35°C and 55°C is crucial to prevent the occlusion of impurities like zinc sulfate or sodium carbonate in the precipitate. google.com In some processes, operating at temperatures around 90°C is preferred to precipitate zinc carbonate while keeping other ions, like magnesium, in solution. google.com Conversely, the formation of pure zinc carbonate (smithsonite) has been reported at lower temperatures. researchgate.net The interplay between pH and temperature allows for the selective precipitation of different zinc carbonate phases. For instance, hydrozincite is a common product under standard temperature and atmospheric conditions, while anhydrous zinc carbonate (ZnCO₃) formation can be favored by controlling the pH to be more acidic. researchgate.net

Enzyme-Induced Carbonate Precipitation (EICP) for Controlled Formation

Enzyme-induced carbonate precipitation (EICP) is a bio-inspired method that has emerged as a technique for the controlled formation of carbonate minerals, including hydrated zinc carbonates. mdpi.comnih.gov This process utilizes the catalytic activity of enzymes, most commonly urease, to induce the precipitation of carbonates from a solution containing metal ions. encyclopedia.pubmdpi.com

Urease-Mediated Hydrolysis and Mineral Nucleation

The core of the EICP process lies in the enzymatic hydrolysis of urea (B33335) by urease. nih.govnih.gov Urease, a nickel-dependent enzyme, catalyzes the breakdown of urea into ammonia (B1221849) and carbamate (B1207046). nih.gov The carbamate then spontaneously hydrolyzes to form another molecule of ammonia and carbonic acid. nih.gov This series of reactions leads to an increase in the solution's pH and the concentration of carbonate ions. nih.govnih.gov

In the presence of zinc ions (Zn²⁺), the generated carbonate ions react to form zinc carbonate precipitates. mdpi.comnih.gov The bacterial cells or the enzyme molecules themselves can act as nucleation sites, promoting the formation of mineral precipitates. redalyc.org The rate of urea hydrolysis, and consequently the rate of carbonate precipitation, can be controlled by the concentration and activity of the urease enzyme. encyclopedia.pubmdpi.com This controlled precipitation can lead to the formation of various zinc-containing minerals, including zinc carbonate (ZnCO₃), zinc hydroxide (Zn(OH)₂), and hydrozincite (Zn₅(CO₃)₂(OH)₆). mdpi.comnih.gov

Effect of Organic Molecules on Precipitation Pathways

Organic molecules present in the reaction medium, particularly those associated with the enzyme source, can significantly influence the precipitation pathways of zinc carbonate. mdpi.comnih.gov For instance, crude urease extracts from sources like sword beans contain organic molecules that can promote the nucleation and precipitation of zinc carbonate. mdpi.com These organic molecules can also protect the urease from deactivation and can adsorb zinc ions, further influencing the precipitation process. nih.gov

The presence of these organic molecules can affect the type of mineral formed. Studies have shown that organic molecules in crude sword bean urease can facilitate the formation of ZnCO₃, Zn(OH)₂, and hydrozincite. mdpi.com It has been suggested that organic compounds can facilitate the incorporation of certain ions into the carbonate mineral structure. rsc.org The interaction between the organic molecules, the enzyme, and the precipitating minerals is a key factor in determining the final characteristics of the synthesized hydrated zinc carbonate.

| Organic Molecule Source | Observed Effect | Resulting Precipitates | Reference |

|---|---|---|---|

| Crude Sword Bean Urease Extract | Promotes nucleation and precipitation; protects urease; adsorbs Zn²⁺ | ZnCO₃, Zn(OH)₂, Zn₅(CO₃)₂(OH)₆ | mdpi.comnih.gov |

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are prominent for their ability to produce crystalline and nanostructured materials by employing aqueous or organic solvents, respectively, under elevated temperatures and pressures. These conditions facilitate the dissolution of precursors and subsequent precipitation of the desired zinc carbonate phase.

High-Pressure, High-Temperature Synthesis of Crystalline Phases

High-pressure, high-temperature (HP/HT) conditions are particularly effective for synthesizing well-defined crystalline phases of zinc carbonate. For instance, single crystals of zinc carbonate (ZnCO3) have been successfully synthesized under conditions of 3 GPa and 973 K. researchgate.net This method promotes the formation of highly ordered structures.

Hydrothermal synthesis, a subset of these techniques, typically involves reacting zinc precursors like zinc chloride (ZnCl2), zinc acetate dihydrate (Zn(CH3COO)2·2H2O), or zinc nitrate (Zn(NO3)2) with a carbonate source such as potassium carbonate (K2CO3) or urea in an autoclave. researchgate.netglochem.comwhiterose.ac.ukmdpi.comnanografi.com The temperature in these reactions can range from 90°C to 250°C. For example, crystalline zinc silicate (B1173343) minerals can be prepared via hydrothermal reaction of a zinc-containing raw material (e.g., zinc oxide, zinc carbonate) in an aqueous slurry under autogenous steam pressure. google.comgoogle.com The pressure within the reaction system generally ranges from 2 to 50 kg/cm2 gauge. google.com

Solvothermal synthesis follows a similar principle but utilizes organic solvents like diethylene glycol, triethylene glycol, or various diols (e.g., ethylene (B1197577) glycol, 1,2-propanediol). researchgate.net This approach can influence the particle morphology and sometimes allows for lower reaction temperatures or shorter durations. For instance, ZnO nanoparticles have been synthesized by refluxing zinc acetate dihydrate in diethylene glycol at 180-220°C for 2-3 hours.

Controlled Growth of Nanoparticles and Microstructures

Both hydrothermal and solvothermal methods offer excellent control over the size and shape (morphology) of the resulting zinc carbonate particles, enabling the production of nanoparticles and complex microstructures. By carefully adjusting parameters such as precursor concentration, temperature, reaction time, and the presence of surfactants or templates, researchers can tailor the final product.

For example, zinc carbonate hydroxide (Zn5(CO3)2(OH)6) nanoparticles with a spherical morphology and sizes in the 20-40 nm range have been synthesized via hydrothermal treatment of zinc acetate dihydrate and urea at 120°C. whiterose.ac.ukresearchgate.netresearchgate.net The crystallinity of these nanoparticles can be enhanced by extending the reaction time. whiterose.ac.uk Similarly, the use of a reverse microemulsion technique, a variation of the solvothermal method, allows for the synthesis of zinc carbonate hydroxide nanoparticles with controlled size and morphology by manipulating the water-to-surfactant molar ratio. researchgate.netwhiterose.ac.uk

The choice of solvent in solvothermal processes also plays a crucial role. Ethylene glycol has been identified as a suitable medium for producing small ZnO particles (~55 nm) from a basic zinc carbonate precursor. researchgate.net The use of templates, though often not required, can further guide the formation of specific structures. rsc.org

| Method | Zinc Precursor | Carbonate/Hydroxide Source | Solvent | Temperature | Time | Product | Particle Size/Morphology | Reference |

|---|---|---|---|---|---|---|---|---|

| Hydrothermal | Zinc Acetate Dihydrate | Urea | Water | 120°C | 2-4 hours | Zn5(CO3)2(OH)6 | 20-40 nm, spherical nanoparticles | whiterose.ac.ukresearchgate.netresearchgate.net |

| Hydrothermal | ZnCl2 | K2CO3 | Water | - | - | ZnCO3 | - | researchgate.netnanografi.com |

| Solvothermal (Microemulsion) | Zinc Nitrate | Sodium Carbonate | CTAB/1-butanol/n-octane | 32-33°C | - | Zn5(CO3)2(OH)6 | Nanoparticles, flake-like morphology at higher concentrations | researchgate.netwhiterose.ac.uk |

| Solvothermal | Basic Zinc Carbonate | - | Ethylene Glycol | 185°C | 2 hours | ZnO (from precursor) | ~55 nm nanoparticles | researchgate.net |

Solid-State Reaction Methods

Solid-state synthesis offers a solvent-free alternative for producing hydrated zinc carbonates, often at room temperature. These methods rely on the direct reaction between solid precursors, driven by mechanical energy or the inherent reactivity of the starting materials.

Mechanochemical Grinding for Nanocrystalline Products

Mechanochemical synthesis involves the use of high-energy ball milling to induce chemical reactions and structural changes in solid reactants. researchgate.net This technique is effective in producing nanocrystalline materials due to the intense mechanical forces (impact, friction, shear) that break down particles and create highly reactive surfaces. mdpi.commdpi.com

By grinding together zinc salts, such as zinc sulfate heptahydrate (ZnSO4·7H2O), with a carbonate source like ammonium (B1175870) bicarbonate (NH4HCO3), nanocrystalline zinc carbonate can be obtained. researchgate.netresearchgate.net The process can be carried out at room temperature and can be influenced by the presence of a surfactant. researchgate.net The milling parameters, including speed, time, and the use of a control agent like anhydrous ethanol (B145695), can be adjusted to control the final particle size and reduce agglomeration. mdpi.com For example, direct synthesis of ZnO nanoparticles (8 nm) has been achieved by milling basic zinc carbonate at a high speed (1000 rpm) for 90 minutes. researchgate.net

Precursor Selection and Reaction Conditions

The choice of precursors is critical in solid-state synthesis to direct the reaction towards the desired product, be it hydroxide-free zinc carbonate (ZnCO3) or hydrozincite (Zn5(CO3)2(OH)6). nih.gov The reaction is often rapid, occurring in under two minutes, and is driven by the thermodynamics of forming stable crystal products. nih.gov

The acidity or alkalinity of the hydrated precursor salts plays a significant role. researchgate.netnih.gov For instance, reacting zinc nitrate hexahydrate (Zn(NO3)2·6H2O) with sodium bicarbonate (NaHCO3) yields hydroxide-free ZnCO3, as the bicarbonate provides a sufficiently acidic environment. mdpi.com In contrast, using a more alkaline carbonate source like sodium carbonate (Na2CO3) tends to produce hydrozincite. mdpi.com The amount of water, either from the precursors' waters of hydration or absorbed from the atmosphere, is also an important factor. mdpi.com

| Zinc Precursor | Carbonate Precursor | Reaction Conditions | Product | Resulting Crystalline Domain Size | Reference |

|---|---|---|---|---|---|

| Zn(NO3)2·6H2O | NaHCO3 | Grinding at ambient temperature | ZnCO3 (smithsonite) | 11 ± 2 nm | nih.govmdpi.com |

| ZnCl2 | Na2CO3 | Grinding at ambient temperature | Zn5(CO3)2(OH)6 (hydrozincite) | 6 ± 2 nm | nih.govmdpi.com |

| ZnSO4·7H2O | NH4HCO3 | Grinding with surfactant at room temperature | Nanocrystalline ZnCO3 | ~50 nm | researchgate.netresearchgate.net |

Production of Basic Zinc Carbonates and Zinc Carbonate Hydroxides

Basic zinc carbonates, such as hydrozincite (Zn5(CO3)2(OH)6), are common products of many synthesis routes, particularly under neutral or alkaline conditions. researchgate.netmdpi.com These compounds are often seen as intermediates or precursors for the production of zinc oxide (ZnO) nanoparticles. researchgate.netresearchgate.net

Their synthesis is frequently achieved through precipitation reactions in aqueous solutions. For example, adding a potassium carbonate solution to a zinc acetate solution at room temperature leads to the precipitation of zinc carbonate hydroxide. researchgate.net Similarly, reacting zinc sulfate with sodium carbonate is a common precipitation method. glochem.comdynamicbiotech.com The thermal decomposition of these basic zinc carbonate precursors is a widely used method to produce ZnO. researchgate.net

Patented methods also describe the production of basic zinc carbonate by passing carbon dioxide through a suspension of zinc oxide in a dilute solution of a water-soluble organic acid, such as acetic acid. google.com Another industrial method involves heating a solution of urea with zinc ash to produce a zinc-ammonia-carbonate complex, which is then processed to precipitate basic zinc carbonate. google.com

Considerations for Purity and Crystallinity in Synthesis

The purity and crystallinity of hydrated zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆) and zinc carbonate hydroxide hydrate (B1144303) (Zn₄CO₃(OH)₆·H₂O), are critical parameters that are significantly influenced by the chosen synthesis methodology. Various research efforts have focused on controlling these properties through careful selection of precursors, reaction conditions, and post-synthesis treatments.

Key factors that have been demonstrated to affect the final product's purity and crystalline nature include the concentration of reactants, the pH of the reaction medium, temperature, reaction time, and the presence of additives or impurities. researchgate.netwhiterose.ac.ukcurtin.edu.au

Research Findings on Purity and Crystallinity

Several studies have systematically investigated the parameters that govern the formation of pure and highly crystalline hydrated zinc carbonates.

A study on the precipitation of zinc carbonate hydroxides from zinc acetate and potassium carbonate solutions revealed that the initial concentration of the reagents plays a crucial role in determining the composition and structure of the final product. researchgate.net At low potassium carbonate concentrations, hydrozincite (Zn₅(CO₃)₂(OH)₆) is the primary phase formed. researchgate.net However, at higher concentrations, a potassium-containing zinc carbonate hydroxide phase is produced. researchgate.net

The hydrothermal method has been widely employed for the synthesis of hydrated zinc carbonates, with reaction time being a significant factor in enhancing crystallinity. Research on the hydrothermal synthesis of zinc carbonate hydroxide nanoparticles from zinc acetate dihydrate and urea at 120 °C showed that increasing the reaction time from 2 to 4 hours resulted in improved crystallinity of the nanoparticles, as observed by X-ray diffraction (XRD) analysis. researchgate.net The sharp and well-defined peaks in the XRD patterns at longer reaction times indicate a higher degree of crystalline order. researchgate.netresearchgate.net

The presence of certain ions can also direct the crystallization pathway. For instance, calcium ions have been shown to mediate the nonclassical crystallization of zinc carbonate hydroxide hydrate (ZCHH). researchgate.net In the absence of calcium ions, amorphous zinc carbonate tends to form one-dimensional nanorods of ZCHH. researchgate.net However, the presence of a specific concentration of calcium ions promotes the formation of two-dimensional ZCHH nanofilms by facilitating the partial dissolution and aggregation of the amorphous precursor. researchgate.net

Furthermore, the choice of precursors and the synthesis environment can dictate the resulting phase. Solid-state metathesis reactions have been shown to produce either anhydrous zinc carbonate (smithsonite) or hydrozincite with nanocrystalline domains, depending on the alkalinity of the hydrated precursor salts. mdpi.com This method offers a pathway to obtain hydroxide-free, nanocrystalline products without the need for active pH control, which is often required in aqueous precipitation methods. mdpi.com

Impurities in the starting materials or introduced during the synthesis process can also impact the purity of the final product. For example, the use of zinc sulfate compounds in the synthesis of zinc carbonate hydroxides can lead to sulfur as a plausible impurity. nih.gov Characterization techniques such as X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are essential for identifying and quantifying such impurities. nih.gov

The table below summarizes findings from various studies on the factors influencing the purity and crystallinity of synthesized hydrated zinc carbonates.

| Synthesis Method | Precursors | Key Parameters Investigated | Effect on Purity and Crystallinity | Reference |

| Precipitation | Zinc acetate, Potassium carbonate | Reagent concentration | Low K₂CO₃ concentration favors pure hydrozincite formation. | researchgate.net |

| Hydrothermal | Zinc acetate dihydrate, Urea | Reaction time (2, 3, 4 hours) | Increased reaction time enhances the crystallinity of nanoparticles. | researchgate.net |

| Aqueous Solution Process | Zinc nitrate, Urea, Polyvinylpyrrolidone (PVP-K30) | Additives (PVP) | PVP addition led to porous spherical particles of hydrozincite. | researchgate.net |

| Reverse Microemulsion | Zinc nitrate, Sodium carbonate, CTAB/1-butanol/n-octane | Reactant concentration | Increasing reactant concentration from 0.1M to 0.5M produced an unknown phase with a unique flake-like morphology. | researchgate.net |

| Solid-State Metathesis | Zinc nitrate hexahydrate, Sodium bicarbonate/Sodium carbonate | Alkalinity of carbonate precursor | NaHCO₃ favored the formation of anhydrous ZnCO₃ (smithsonite), while Na₂CO₃ led to hydrozincite. | mdpi.com |

| In situ Hydrothermal | Zinc nitrate hexahydrate, Urea, Aluminum nitrate nonahydrate | Additives (Al³⁺) | Trace amounts of Al(NO₃)₃ acted as a lamellar structure agent for hydroxide zinc carbonate nanosheets. | scirp.org |

Table 1: Influence of Synthesis Parameters on Purity and Crystallinity of Hydrated Zinc Carbonates

The morphology of the synthesized hydrated zinc carbonate is also closely linked to its crystalline nature. Techniques like Scanning Electron Microscopy (SEM) are crucial for observing the particle shape and size distribution. For instance, hydrothermal synthesis has been used to produce spherical nanoparticles of zinc carbonate hydroxide in the 20-40 nm range. researchgate.net In another study using a reverse microemulsion technique, unique flake-like morphologies were observed when the reactant concentrations were increased. researchgate.net

Advanced Characterization of Hydrated Zinc Carbonate Structures

Crystallographic Investigations

Crystallographic studies are paramount for elucidating the three-dimensional arrangement of atoms in hydrated zinc carbonate compounds. Techniques ranging from powder X-ray diffraction to sophisticated electron diffraction provide a multi-scale understanding of the material, from its basic crystal system to fine microstructural features.

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Determination

X-ray diffraction (XRD) is a primary tool for the characterization of hydrated zinc carbonate. It is instrumental in identifying the specific crystalline phases present in a sample by comparing the experimental diffraction pattern to reference data from crystallographic databases.

The analysis of various synthesized zinc carbonate materials often reveals the presence of specific hydrated phases. For instance, hydrothermally synthesized nanoparticles have been identified as mixtures of zinc carbonate hydroxide (B78521) (also known as hydrozincite, Zn₅(CO₃)₂(OH)₆) and zinc carbonate hydroxide hydrate (B1144303) (Zn₄CO₃(OH)₆·H₂O). researchgate.net The International Centre for Diffraction Data (ICDD) provides reference patterns, such as card number 04-013-7572 for hydrozincite and 00-011-0287 for zinc carbonate hydroxide hydrate, which are used for this phase confirmation. researchgate.net

However, characterization can be complex due to significant inconsistencies within XRD reference databases and varied compound nomenclature. nih.gov This can make definitive identification challenging, sometimes requiring complementary analytical techniques. nih.gov For example, analysis of a basic zinc carbonate sample showed that while no single reference card was an exact match, the pattern shared features with zinc carbonate hydroxide and zinc oxide, suggesting the test article was a mixture. nih.govnih.gov

In studies of layered zinc hydroxide dihydrate (Zn₅(OH)₁₀·2H₂O), a compound formed under high pressure, powder XRD (PXRD) was crucial for identifying it as a new phase and determining its crystal lattice. acs.orgdiva-portal.org The PXRD pattern was indexed to a C-centered monoclinic lattice. acs.orgdiva-portal.org

Rietveld Refinement for Structural Parameters

Rietveld refinement is a powerful analytical method applied to powder diffraction data to refine the crystal structure model of a material. This technique adjusts theoretical structural parameters until the calculated diffraction pattern shows the best possible fit to the experimental data. shimadzu.com

For the novel compound layered zinc hydroxide dihydrate (Zn₅(OH)₁₀·2H₂O), Rietveld refinement of its powder XRD data was essential for solving its crystal structure. acs.orgdiva-portal.org The refinement process involved adjusting parameters such as background, unit cell dimensions, peak profiles, atomic positions, and isotropic temperature factors. acs.orgdiva-portal.org A Thompson-Cox-Hastings pseudo-Voigt function was employed to model the peak shapes. acs.orgdiva-portal.org This detailed analysis confirmed the space group as C2/c and provided precise unit cell parameters and atomic coordinates, leading to the definitive structural solution of this complex hydrated zinc compound. acs.orgdiva-portal.org

Table 1: Refined Unit Cell Parameters for Zn₅(OH)₁₀·2H₂O from Rietveld Analysis

| Parameter | Value | Standard Deviation |

|---|---|---|

| a | 15.342 Å | (7) |

| b | 6.244 Å | (6) |

| c | 10.989 Å | (7) |

| β | 100.86° | (1) |

| Space Group | C2/c | - |

Data sourced from studies on layered zinc hydroxide dihydrate synthesized under high pressure. acs.orgdiva-portal.org

Analysis of Crystallite Size and Domain Structure

The analysis of XRD peak broadening allows for the determination of the average crystallite size and the presence of lattice strain within the material. The Scherrer equation is commonly used for this purpose. Application of this equation to the diffraction peaks of synthesized zinc carbonate (ZnCO₃) nanoparticles yielded an average crystallite diameter of 9 nm. nepjol.info In other work, the particle sizes of various metal carbonates, including ZnCO₃, were found to be in the nanometer range, highlighting the utility of XRD in nanomaterial characterization. researchgate.net

Studies on zinc oxide derived from hydroxycarbonate precursors also demonstrate how XRD is used to evaluate crystallite size as a function of synthesis conditions. cambridge.org This type of analysis provides insight into the domain structure and the degree of crystallinity, which are critical for the material's properties.

Single Crystal X-ray Diffraction for Atomic Arrangement and Unit Cell Parameters

While many hydrated zinc carbonates are microcrystalline, precluding single-crystal analysis, studies on related anhydrous compounds demonstrate the power of this technique. For anhydrous zinc carbonate (ZnCO₃, smithsonite) synthesized under high pressure and temperature, single-crystal XRD was used to precisely determine its crystal structure. researchgate.net

The study identified the symmetry as rhombohedral with the space group R-3c. researchgate.net The refined unit cell parameters and the final R-value, which indicates the goodness of fit, provide an unambiguous determination of the atomic arrangement. researchgate.net Similarly, single crystals of a sodium zinc carbonate hydrate (Na₂Zn₃(CO₃)₄·3H₂O) were grown and analyzed, revealing a primitive cubic structure. csulb.edu These examples underscore the detail that single-crystal XRD can provide regarding unit cell parameters and atomic positions when suitable crystals are available.

Table 2: Unit Cell Parameters of Anhydrous ZnCO₃ from Single-Crystal XRD

| Parameter | Value | Standard Deviation |

|---|---|---|

| a | 4.6463 Å | (3) |

| c | 15.0015 Å | (11) |

| Space Group | R-3c | - |

| Final R-value | 0.0229 | - |

Data from a study on anhydrous ZnCO₃ single crystals synthesized under high pressure. researchgate.net

Electron Diffraction Techniques (e.g., 3D ED) for Microstructural Details

Electron diffraction techniques, often performed within a transmission electron microscope (TEM), provide crystallographic information from nano- and micro-sized domains. Selected Area Electron Diffraction (SAED) is particularly useful for examining the microstructure of nanomaterials.

In the characterization of zincite (ZnO) derived from a carbonate precursor, SAED patterns confirmed that the crystals were highly oriented. researchgate.net Analysis of reaction products between zinc acetate (B1210297) dihydrate and ascorbic acid also utilized SAED to characterize the resulting nanoscale particles. researchgate.net These techniques are crucial for confirming the crystalline nature of individual nanoparticles and determining their growth orientation, providing microstructural details that complement bulk XRD data.

Spectroscopic Characterization

Spectroscopic methods probe the vibrational modes of molecules and crystal lattices, offering complementary information to diffraction techniques. Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly valuable for identifying functional groups, such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, and water molecules within the structure of hydrated zinc carbonates.

Spectroscopic analysis of synthetic hydrozincite (Zn₅(CO₃)₂(OH)₆) reveals its structural complexity. The reduction in symmetry of the carbonate anion in the hydrozincite structure results in the appearance of multiple distinct bands in the vibrational spectra. qut.edu.au For instance, the symmetric stretching mode (ν₁) of the carbonate group appears as an intense band at 1062 cm⁻¹ in the Raman spectrum. qut.edu.au The antisymmetric stretching modes (ν₃) are observed as multiple bands, further confirming the lowered symmetry. qut.edu.au

FTIR analysis of basic zinc carbonate shows characteristic peaks corresponding to O-H, CO₃²⁻, and Zn-O functional groups. nih.gov The presence of a strong Zn-O stretch at approximately 450 cm⁻¹ can suggest the inclusion of zinc oxide as a component in the material. nih.govnih.gov The infrared spectrum of synthetic hydrozincite shows ν₂ bending modes at 888 and 832 cm⁻¹. qut.edu.au The observation of multiple OH and carbonate bands in both Raman and infrared spectra indicates that these functional groups are non-equivalent within the crystal structure, providing details that challenge simpler structural models. qut.edu.au

Table 3: Selected Vibrational Bands for Synthetic Hydrated Zinc Carbonates

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Hydrozincite | Raman | 1062 | ν₁ (CO₃)²⁻ symmetric stretch |

| Hydrozincite | Raman | 1545, 1532, 1380 | ν₃ (CO₃)²⁻ antisymmetric stretch |

| Hydrozincite | Raman | 733, 707, 636 | ν₄ (CO₃)²⁻ in-phase bending |

| Hydrozincite | Infrared | 888, 832 | ν₂ (CO₃)²⁻ bending mode |

| Smithsonite (B87515) | Raman | 1408 | ν₃ (CO₃)²⁻ antisymmetric stretch |

| Smithsonite | Raman | 1092 | ν₁ (CO₃)²⁻ symmetric stretch |

| Smithsonite | Raman | 730 | ν₄ (CO₃)²⁻ in-phase bending |

Data sourced from spectroscopic characterization of synthetic hydrozincite and smithsonite. qut.edu.au

Thermal Analysis

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of hydrated zinc carbonate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of hydrated zinc carbonate. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

The thermal decomposition of hydrozincite (Zn₅(CO₃)₂(OH)₆) generally occurs in a single step, involving the simultaneous loss of water (from hydroxyl groups) and carbon dioxide to form zinc oxide (ZnO). researchgate.netiaea.orgresearchgate.net

Decomposition Temperature: The decomposition of hydrozincite typically begins around 150°C, with the rate becoming significant above 200°C. researchgate.netiaea.org TGA studies have reported the main decomposition event occurring at approximately 220°C. scispace.comresearchgate.netakjournals.com Some studies show a mass loss at 247°C. researchgate.net

Mass Loss: The theoretical mass loss for this decomposition is 25.8% (some sources cite up to 34.72%, which may refer to a different hydrate form). researchgate.netqut.edu.au Experimental mass losses are typically in close agreement, for instance, a reported value is 21.97%. scispace.com

DSC Analysis: DSC curves show a single endothermic peak corresponding to the decomposition process. researchgate.netcsu.edu.cn

Activation Energy: The apparent activation energy for the decomposition has been calculated to be in the range of 132 to 153 kJ/mol. researchgate.netiaea.org

Controlled Rate Thermal Analysis (CRTA) provides a more detailed look at the decomposition steps, suggesting dehydration at lower temperatures (e.g., 38°C), followed by dehydroxylation and decarbonation at higher temperatures (e.g., 170-190°C). researchgate.net In comparison, the anhydrous form, smithsonite (ZnCO₃), is thermally more stable, decomposing at a higher temperature of around 265-293°C. scispace.comresearchgate.netakjournals.com

Table 3: Thermal Decomposition Data for Hydrated Zinc Carbonate (Hydrozincite)

| Analysis Technique | Key Finding | Temperature Range/Value | Reference |

|---|---|---|---|

| TGA | Onset of decomposition | ~150°C | researchgate.netiaea.org |

| TGA | Main decomposition temperature | 220-247°C | scispace.comresearchgate.netakjournals.comresearchgate.net |

| TGA | Mass loss (experimental) | ~22% | scispace.comresearchgate.net |

| DSC | Endothermic peak | Corresponds to TGA mass loss | researchgate.net |

| Isothermal TG | Apparent activation energy | 132-153 kJ/mol | researchgate.netiaea.org |

| CRTA | Stepwise decomposition | Dehydration (~38°C), Dehydroxylation/Decarbonation (170-190°C) | researchgate.net |

Quantification of Water and Carbon Dioxide Release During Decomposition

The thermal decomposition of hydrated zinc carbonate compounds, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), involves the release of both water (H₂O) and carbon dioxide (CO₂). Thermogravimetric analysis (TGA), often coupled with mass spectrometry (TGA-MS) or differential scanning calorimetry (TGA-DSC), is a primary technique for quantifying this process. By heating the material at a controlled rate, the precise mass loss corresponding to the release of gaseous products can be measured as a function of temperature.

Research shows that the decomposition of hydrozincite into zinc oxide (ZnO) typically occurs in a single, or sometimes multi-step, process where dehydroxylation (loss of H₂O) and decarbonation (loss of CO₂) happen concurrently or in close succession. scispace.comresearchgate.net The decomposition generally begins at temperatures around 150-220°C and can continue up to 400°C or higher. scispace.comresearchgate.netresearchgate.net Controlled rate thermal analysis (CRTA) can offer better resolution, showing distinct stages such as an initial dehydration at low temperatures (e.g., 38°C), followed by dehydroxylation and decarbonation at higher temperatures (e.g., 170-190°C). researchgate.net

The total mass loss observed experimentally can be compared to the theoretical value to assess the purity and exact stoichiometry of the precursor. For hydrozincite (Zn₅(CO₃)₂(OH)₆), the theoretical mass loss from decomposition to ZnO is 25.9%. researchgate.net Experimental findings often closely match this value, confirming the composition of the synthesized material. rsc.org

| Compound Form | Decomposition Temperature (°C) | Observed Mass Loss (%) | Technique | Reference |

|---|---|---|---|---|

| Hydrozincite | 220 | 21.97 | TGA | scispace.com |

| Hydrozincite | 247 | 22.1 | Dynamic TGA | researchgate.net |

| Hydrozincite | ~251 | 24.89 | TGA-DSC | rsc.org |

| Hydrozincite | Starts ~150, significant >200 | Not specified | TGA | researchgate.net |

Determination of Thermal Expansion Coefficients

The thermal expansion coefficient describes how the size of a material changes with a change in temperature. For crystalline materials like zinc carbonate, this property can be anisotropic, meaning it varies along different crystallographic axes. This is determined with high precision using temperature-dependent X-ray diffraction (XRD), where the unit cell parameters are measured at various temperatures.

This anisotropic behavior is critical for understanding how the material responds to thermal stress, which has implications for its use in applications where temperature fluctuations are common. cam.ac.uk

| Parameter | Value (K⁻¹) | Method | Reference |

|---|---|---|---|

| αₐ (along a-axis) | 7.90 × 10⁻⁶ | Single Crystal XRD (150-383 K) | researchgate.net |

| α꜀ (along c-axis) | 22.8 × 10⁻⁶ | Single Crystal XRD (150-383 K) | researchgate.net |

| αᵥ (volumetric) | 38.8 × 10⁻⁶ | Single Crystal XRD (150-383 K) | researchgate.net |

Microscopic and Elemental Characterization

Microscopy and elemental analysis techniques are essential for understanding the morphology, internal structure, and chemical makeup of synthesized hydrated zinc carbonate particles at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and particle morphology of materials. For hydrated zinc carbonate, SEM analysis reveals a variety of structures depending on the synthesis conditions, such as the hydrothermal method used.

Studies have shown that hydrothermally synthesized zinc carbonate hydroxide can form nanoparticles with distinct shapes. researchgate.net The morphology can range from lath-like or bladed microcrystals to porous films composed of self-assembled nano-sheets. researchgate.netmindat.org These nano-sheets can further agglomerate into larger, porous structures. researchgate.net Other reported morphologies include spherical particles that form larger aggregates and unique flake-like structures.

| Observed Morphology | Synthesis Method | Reference |

|---|---|---|

| Nano-sheets, porous film | Hydrothermal | researchgate.net |

| Lath-like or bladed microcrystals | General (mineral description) | mindat.org |

| Massive, earthy, porous aggregates | General (mineral description) | mindat.org |

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Internal Structure

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of individual nanoparticle size, shape, and internal structure. TEM has been instrumental in studying hydrated zinc carbonate and its transformation into zinc oxide.

Research using TEM has confirmed the formation of nano-sheets of hydrozincite with a thickness of approximately 20 nm. researchgate.net In-situ TEM studies have also been used to observe the decomposition process in real-time. For example, the thermal decomposition of a related compound, layered zinc hydroxide dihydrate (Zn₅(OH)₁₀·2H₂O), was shown to initially yield hexagonal wurtzite-ZnO crystals that are only 5–15 nm in size. science.gov These nanocrystals can then grow and merge into larger, flake-like crystals. science.gov This level of detail is crucial for understanding how the precursor's structure influences the final properties of the resulting ZnO, which is important for applications in catalysis and electronics.

Energy Dispersive X-ray Spectroscopy (EDX/SEM-EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique integrated with SEM, is used to determine the elemental composition of a sample. When the electron beam of the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance.

For hydrated zinc carbonate, EDX analysis is used to confirm the presence and purity of the synthesized material. researchgate.net It verifies the presence of the expected elements: zinc (Zn), carbon (C), and oxygen (O). researchgate.net The technique can also be used to create elemental maps, which show the spatial distribution of these elements across the sample's surface, confirming a homogeneous composition. This is particularly useful for ensuring that no significant impurities or unintended phases are present in the final product.

Theoretical and Computational Chemistry of Hydrated Zinc Carbonates

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study zinc carbonate species, providing detailed information on their bonding, structure, and reactivity.

DFT calculations have been instrumental in elucidating the electronic properties of zinc carbonate (smithsonite, ZnCO₃). First-principles calculations reveal that smithsonite (B87515) has a band-gap energy of 3.36 eV, which is closer to that of semiconductors than other carbonate insulators. researchgate.net The bonding in ZnCO₃ has a significant ionic character, evidenced by a pronounced charge transfer towards the carbonate ion. researchgate.net In its trigonal crystal structure, zinc ions (Zn²⁺) are bonded to six oxygen atoms in a corner-sharing octahedral arrangement, while carbon atoms are bonded in a trigonal planar geometry to three oxygen atoms. materialsproject.org

Computational studies on the surface of ZnCO₃ show that cleavage from the bulk structure results in broken Zn-O and C-O bonds, altering the coordination numbers of the surface atoms. nanografi.com This change in coordination affects the reactivity of the surface. A comparison of the Mulliken charges of bulk and surface atoms indicates significant variations, with the coordination number reduction leading to an increase in the Mulliken charge for surface zinc and oxygen atoms with fewer coordination partners. nanografi.com This altered electronic structure at the surface is crucial for understanding its interaction with other molecules and its role in various chemical processes. nanografi.com DFT has also been used to explore the reaction of CO₂ with metal alkoxides, a process relevant to the formation of carbonate species, showing the reaction involves an electrophilic CO₂ molecule reacting with a nucleophilic alkoxide. beilstein-journals.org

| Property | Value/Description | Source |

|---|---|---|

| Band-Gap Energy | 3.36 eV | researchgate.net |

| Bulk Modulus | 124.17 GPa | researchgate.net |

| Bonding Character | Ionic, with significant charge transfer to the carbonate ion | researchgate.net |

| Zn-O Bond Length | 2.11 Å | materialsproject.org |

| C-O Bond Length | 1.29 Å | materialsproject.org |

Computational methods are essential for predicting and analyzing the crystal structures of zinc carbonates. An ab initio evolutionary algorithm (USPEX) coupled with DFT has been used to predict the high-pressure behavior of ZnCO₃, identifying two pressure-induced phase transitions at 78 GPa and 121 GPa. researchgate.net Such predictions are crucial for understanding the stability and transformations of minerals under geological conditions. researchgate.net The crystal structure of anhydrous ZnCO₃ synthesized under high pressure and temperature has been precisely determined using single-crystal X-ray diffraction, with DFT calculations complementing the experimental data. researchgate.net

The interaction of zinc carbonate surfaces with various molecules has also been a focus of theoretical studies. Slab models of the ZnCO₃ surface have been constructed to investigate its interaction with water molecules, revealing that water can be strongly adsorbed. nanografi.com The interaction between the mineral surface and organic macromolecules is critical in biomineralization. unica.it Studies on hydrozincite [Zn₅(CO₃)₂(OH)₆] found in association with cyanobacteria have highlighted the role of the organic matrix in mediating mineral formation. unica.it Computational fluid dynamics (CFD) has been employed to model the mixing kinetics and supersaturation profiles during the continuous precipitation of hydrozincite, providing insights into nucleation and aggregation processes. whiterose.ac.uk

Quantum Chemical Simulations of Reaction Mechanisms

Quantum chemical simulations provide a molecular-level view of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and active sites.

Zinc-based catalysts are important in various industrial processes, and understanding their catalytic mechanisms is key to improving their efficiency. In the copolymerization of CO₂ and epoxides, di-zinc catalysts have been studied where a zinc carbonate species is formed. royalsocietypublishing.org This zinc carbonate intermediate was found to be unreactive in subsequent lactone ring-opening polymerization, demonstrating how the chemical nature of the active site dictates catalytic selectivity. royalsocietypublishing.org For some zinc-based catalysts, a bimetallic mechanism is proposed, where the active site consists of two adjacent Lewis acidic zinc centers. beilstein-journals.org The catalytic cycle is initiated by the insertion of CO₂ into a zinc-alcoholate bond, forming a coordinated carbonate species that is central to the polymerization process. beilstein-journals.org

In heterodinuclear zinc-magnesium catalysts, the labile zinc carbonate bond is thought to accelerate nucleophilic attack, enhancing catalytic activity. nih.gov While not carbonates, studies on ZnO-based catalysts offer analogous insights into active site analysis. The heterolytic dissociation of H₂ on ZnO surfaces occurs at Zn-O pairs, which act as the active sites. acs.org The structure of these sites, including the presence of defects like oxygen vacancies, can significantly alter the reaction pathway. acs.org

Calculating the energy profiles of reactions is a major application of quantum chemical simulations. For the thermal decomposition of zinc carbonate, which proceeds via the formation of zinc oxide and carbon dioxide, the change in Gibbs free energy (ΔG) determines the feasibility of the reaction. quora.comknowunity.co.uk Calculations show this decomposition becomes feasible above 411 K. knowunity.co.uk The reaction is endothermic, with a positive change in enthalpy (ΔH) of +69.0 kJ/mol at 300°C. quora.com

Kinetic studies on the calcination of zinc carbonate hydroxide (B78521) have determined the activation energy for the decomposition to be approximately 88.7 kJ/mol. researchgate.net For the leaching of smithsonite in an ammonium (B1175870) citrate (B86180) solution, the calculated activation energy for the surface chemical reaction is 42 kJ/mol. researchgate.net DFT calculations have also been used to model the energy barriers for the insertion of CO₂ into metal-oxygen bonds, a key step in carbonate formation and catalysis. beilstein-journals.org These energy profiles provide quantitative data on reaction rates and equilibria.

| Transformation | Thermodynamic/Kinetic Parameter | Value | Source |

|---|---|---|---|

| Thermal Decomposition (ZnCO₃ → ZnO + CO₂) | ΔH (300°C) | +69.0 kJ/mol | quora.com |

| ΔG (300°C) | -28.5 kJ/mol | quora.com | |

| Calcination of Zinc Carbonate Hydroxide | Activation Energy (Ea) | 88.7 kJ/mol | researchgate.net |

| Leaching of Smithsonite | Activation Energy (Ea) | 42 kJ/mol | researchgate.net |

Geochemical Modeling and Aqueous Speciation

Geochemical modeling is used to simulate the chemical reactions and partitioning of elements in natural systems, such as water and soil. For zinc, these models are critical for understanding its mobility and fate in the environment. Software like Geochemist's Workbench, PHREEQC, and Visual MINTEQ are used to analyze the aqueous speciation of zinc and predict the formation of solid phases like zinc carbonate. dss.go.thxmu.edu.cnmdpi.com

Modeling has shown that in contaminated surface waters, the concentrations of dissolved zinc can be controlled by equilibrium with pure zinc carbonate phases. dss.go.th Kinetic geochemical models have been developed to simulate the dynamic transformations of zinc species during events like the resuspension of contaminated sediments. xmu.edu.cn These models show that while zinc sulfide (B99878) may oxidize and release zinc ions, much of the mobilized zinc can be re-sequestered into the solid phase through precipitation of minerals like hydrozincite or adsorption onto other particles. xmu.edu.cn

Simulations using Visual MINTEQ have been employed to model the immobilization of Zn²⁺ from solution via enzyme-induced carbonate precipitation. mdpi.com These models predict the formation of various zinc-containing solids, including ZnCO₃, zinc hydroxide (Zn(OH)₂), and hydrozincite (Zn₅(CO₃)₂(OH)₆), depending on conditions like pH. mdpi.com Speciation diagrams for the zinc-carbonate-water system as a function of pH show the stability fields for different aqueous and solid zinc species, providing a fundamental framework for understanding zinc's behavior in aquatic environments. whiterose.ac.uk

Prediction of Zinc Carbonate Mineral Stability and Solubility in Aqueous Systems

Theoretical and computational models are crucial for predicting the stability and solubility of zinc carbonate minerals in aqueous environments. These predictions are often presented in the form of chemical stability diagrams, which map the stable solid phases as a function of variables like pH and the total concentration of zinc species. rsc.orgrsc.orgresearchgate.net Such diagrams can be advanced by incorporating factors like ion complexation and the Gibbs-Thompson effect for nanoscale precipitates to better reflect real-world conditions. rsc.orgrsc.orgresearchgate.net

Computational studies have been used to predict the precipitation of various zinc compounds, including smithsonite (ZnCO₃), hydrozincite (Zn₅(CO₃)₂(OH)₆), zinc oxide (ZnO), and zinc hydroxide (Zn(OH)₂), as a function of total zinc content and pH in solutions containing other ions like chloride. rsc.orgrsc.org The stability of these minerals is significantly influenced by the partial pressure of CO₂ (pCO₂); an increase in pCO₂ generally enhances the stability of zinc carbonates over a relevant pH range by increasing the activity of bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions in the solution. researchgate.net For instance, geochemical modeling indicates that a high pCO₂ promotes the precipitation of smithsonite, while lower pCO₂ conditions may favor the formation of hydrozincite. researchgate.net

The solubility of zinc carbonate phases is a critical parameter in these models. However, a wide variation in published solubility constants for minerals like hydrozincite complicates predictions. mdpi.com The solubility is not only dependent on solution chemistry but also on physical properties like crystal size and surface energy. mdpi.com In complex systems, such as those containing calcium, the supersaturation conditions with respect to calcium carbonate polymorphs can control which zinc carbonate phase is most stable. mdpi.com Studies comparing the solubility of different rhombohedral carbonates show that calcite (CaCO₃) is more soluble than both smithsonite (ZnCO₃) and otavite (CdCO₃). acs.orgprinceton.edu This difference in solubility drives the incorporation of zinc into calcite during coprecipitation processes. acs.orgprinceton.edu

Table 1: Solubility Products (Ksp) of Selected Carbonate Minerals at 25 °C This table presents solubility data for comparing the relative stability of zinc carbonate with other related minerals. Note that values can vary between sources.

| Mineral | Formula | Ksp |

| Smithsonite | ZnCO₃ | 1.46 x 10⁻¹⁰ |

| Otavite | CdCO₃ | 1.0 x 10⁻¹² |

| Calcite | CaCO₃ | 3.36 x 10⁻⁹ |

Source: Compiled from data in acs.orgprinceton.edu

Formation of Aqueous Zinc Complexes and Their Stability

Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations are powerful tools for studying the structure and stability of these complexes. nih.gov For example, simulations of zinc(II)-diamine complexes in water have shown that initial hexa-coordinated structures, such as cis-[Zn(NH₃)₂(H₂O)₄]²⁺ and trans-[Zn(NH₃)₂(H₂O)₄]²⁺, are metastable and rapidly transform into a more stable penta-coordinated species, [Zn(NH₃)₂(H₂O)₃]²⁺, by releasing a water ligand. nih.gov Such studies provide detailed insights into bond lengths, coordination numbers, and ligand exchange dynamics. nih.gov Similarly, QM/MM approaches have been successful in calculating the hydration free energies of Zn²⁺, showing excellent agreement with experimental values and confirming its favorable solvation compared to ions like Mg²⁺, despite having a similar octahedral coordination structure with six water molecules. cdnsciencepub.com

The presence of other ligands significantly affects zinc speciation. In chloride-containing environments, the complexation of Cl⁻ with Zn²⁺ competes with the formation of solid carbonate and hydroxide phases, making precipitation more difficult. rsc.orgrsc.org The stability constants (β values) for various Zn-based ions are used to create predominance diagrams that show which aqueous species—such as Zn²⁺, Zn(OH)⁺, or ZnCl⁺—is dominant at a given pH. rsc.org Investigations into the formation of zinc(II) citrate complexes have identified species like [Zn(cit)]⁻ and [Zn(cit)H], and determined their formation constants at various temperatures. nih.gov

Table 2: Stability of Selected Aqueous Zinc(II) Complexes This table provides examples of aqueous zinc complexes and their stability, as investigated through computational and experimental methods.

| Complex Species | Method/Conditions | Finding | Reference |

| [Zn(H₂O)₆]²⁺ | QM/MM Simulation | Stable octahedral coordination. Calculated Zn-O distance of 2.13 Å. | cdnsciencepub.com |

| [Zn(NH₃)₂(H₂O)₃]²⁺ | QM/MM MD Simulation | Identified as the most stable species for zinc(II)-diamine in aqueous solution. | nih.gov |

| [Zn(cit)]⁻, [Zn(cit)H] | pH Titration | Formation constants determined at various temperatures (10-45 °C). | nih.gov |

| Zn-Cl Complexes | Thermodynamic Modeling | Formation of chloride complexes competes with solid phase precipitation. | rsc.orgrsc.org |

Investigations of Non-Covalent Interactions (e.g., Spodium Bonds)

Beyond traditional covalent and ionic bonds, non-covalent interactions play a significant role in the structure and stability of zinc compounds. A recently identified and named non-covalent interaction involving Group 12 elements (Zn, Cd, Hg) is the "spodium bond" (SpB). mdpi.comchemistryworld.comsemanticscholar.org This interaction occurs between an electropositive region (a σ-hole) on the zinc atom and an electron-rich atom, such as oxygen or nitrogen. mdpi.comnih.gov Spodium bonds are directional and weaker than coordination bonds, with interaction distances longer than the sum of covalent radii. mdpi.comsemanticscholar.org

Theoretical methods, particularly Density Functional Theory (DFT) calculations, the Quantum Theory of Atoms-in-Molecules (QTAIM), and the Non-Covalent Interaction (NCI) plot, are essential for identifying and characterizing spodium bonds. mdpi.comresearchgate.netrsc.org QTAIM analysis can locate a bond critical point and a bond path between the zinc and the interacting atom, while NCI plots visualize attractive interactions as specific isosurfaces. semanticscholar.org Molecular Electrostatic Potential (MEP) surfaces are used to evidence the σ-hole on the zinc atom that facilitates the interaction. mdpi.comresearchgate.net

Computational studies have revealed the existence of intramolecular spodium bonds in various zinc(II) complexes. mdpi.comresearchgate.net For example, in certain dinuclear zinc(II) complexes, intramolecular Zn···O spodium bonds form due to the presence of methoxy (B1213986) or ethoxy substituents adjacent to a coordinated phenolic oxygen atom. mdpi.comresearchgate.net Theoretical analysis has also explored the interplay between spodium bonds and other non-covalent forces, such as chalcogen bonds. nih.govsemanticscholar.org In theoretical models of N-base-MCO₃-SeHX (where M=Zn), the chalcogen bond can be strengthened by the coexisting spodium bond, demonstrating cooperativity between these interactions. nih.govsemanticscholar.org

Table 3: Theoretical Investigation of Spodium Bonds in Zinc Complexes This table summarizes findings from computational studies on spodium bonds.

| System Studied | Computational Method | Key Finding | Reference |

| Dinuclear Zn(II) complexes | DFT, QTAIM, NCI plot | First investigation and characterization of intramolecular Zn···O spodium bonds. | mdpi.comresearchgate.net |

| ZnCO₃ with N-bases and SeHX | DFT | Demonstrated synergistic enhancement between spodium bonds and chalcogen bonds. | nih.govsemanticscholar.org |

| General Zn(II) complexes | MEP analysis | Evidenced the existence of a σ-hole on both tetracoordinated and pentacoordinated Zn(II) atoms. | mdpi.comresearchgate.net |

| Zn-binding sites in proteins | PDB analysis, Ab initio calculations | Showed that spodium bonds are abundant and may be important for protein structure. | nih.gov |

Reactivity and Solubility of Hydrated Zinc Carbonates

Aqueous Chemistry and Solubility Equilibria

The interaction of hydrated zinc carbonates with water and dissolved substances is characterized by solubility equilibria that are sensitive to various environmental factors.

The solubility product constant (Ksp) is a critical measure of the solubility of sparingly soluble ionic compounds like zinc carbonate. purdue.edu It represents the product of the equilibrium concentrations of the dissolved ions in a saturated solution. purdue.educk12.org For the general dissolution of zinc carbonate, the equilibrium is represented as:

ZnCO₃(s) ⇄ Zn²⁺(aq) + CO₃²⁻(aq) brainly.com

The corresponding Ksp expression is:

Ksp = [Zn²⁺][CO₃²⁻] purdue.edubrainly.com

The determination of Ksp for zinc carbonate phases has been the subject of numerous studies, resulting in a range of reported values. These variations can be attributed to differences in the specific solid phase studied (e.g., anhydrous smithsonite (B87515) vs. hydrated or basic carbonates), experimental conditions, and analytical methods. iaea.orgmdpi.com A reliable determination was conducted on a hydrothermally prepared zinc carbonate, which yielded a pKsp (-log Ksp) of 10.79 ± 0.04 after conversion to zero ionic strength. iaea.org Other reported values are generally in a similar range, underscoring the low solubility of zinc carbonate in water. brainly.comsolubilityofthings.comwikipedia.org

Reported Solubility Product (Ksp) Values for Zinc Carbonate at 25°C

| Ksp Value | pKsp (-log Ksp) | Source/Reference |

|---|---|---|

| 1.46 × 10⁻¹⁰ | 9.84 | wikipedia.org |

| 1.0 × 10⁻¹⁰ | 10.0 | brainly.com |

| 1.46 × 10⁻¹¹ | 10.84 | nagwa.com |

| — | 10.79 ± 0.04 | Schindler et al. 1969 iaea.org |

| — | 9.94 | chemicalbook.com |

A smaller Ksp value indicates lower solubility. brainly.com These constants are fundamental for predicting the behavior of zinc carbonate in various aqueous environments.

The solubility of zinc carbonate is highly dependent on the pH of the solution. scielo.org.co While it is classified as insoluble or practically insoluble in neutral water, its solubility increases dramatically in acidic conditions. solubilityofthings.comvedantu.comnanografi.comquora.com This is because the carbonate ion (CO₃²⁻) reacts with hydrogen ions (H⁺) from the acid. nanografi.comquora.com

The reaction with an acid, such as hydrochloric acid (HCl), proceeds as follows:

ZnCO₃(s) + 2H⁺(aq) → Zn²⁺(aq) + H₂O(l) + CO₂(g) solubilityofthings.comatlas.orgbyjus.com

In this reaction, the carbonate is converted to carbonic acid (H₂CO₃), which is unstable and decomposes into water and carbon dioxide gas. nanografi.comquora.com The consumption of carbonate ions shifts the solubility equilibrium to the right, causing more zinc carbonate to dissolve. quora.com Conversely, in alkaline solutions, zinc carbonate is also soluble due to the formation of hydroxo complexes or zincates, such as [Zn(OH)₄]²⁻. vedantu.comsciencemadness.orgquora.com The solubility of zinc minerals generally decreases significantly with each unit increase in pH, and above pH 7.7, the dominant form of dissolved zinc can become Zn(OH)₂. scielo.org.co

The presence of other ions in an electrolyte solution can significantly alter the solubility of zinc carbonate. The nature of these effects depends on the specific ions present. For instance, in solutions containing other dissolved salts, the ionic strength of the solution can affect the activity coefficients of the zinc and carbonate ions, thereby influencing solubility. iaea.org

Furthermore, co-existing cations can influence the precipitation process. Studies on microbially induced calcium carbonate precipitation have shown that the presence of divalent cations like Zn²⁺ can affect the mineralogy of the resulting carbonate precipitates. nih.gov In calcareous soils, the presence of calcium carbonate (CaCO₃) can control zinc solubility through sorption of Zn²⁺ onto CaCO₃ surfaces and the potential precipitation of zinc hydroxide (B78521) or zinc hydroxyl carbonates. scielo.org.co

Chemical Decomposition and Transformation Reactions

Hydrated zinc carbonates are not only defined by their solubility but also by their reactivity, particularly their tendency to decompose under heat and transform into other zinc-containing compounds.

Zinc carbonate, including its hydrated forms, is thermally unstable and decomposes upon heating. vedantu.com This process, known as calcination, yields solid zinc oxide (ZnO) and carbon dioxide (CO₂) gas. vedantu.comaskfilo.combyjus.com

The balanced chemical equation for this thermal decomposition is:

ZnCO₃(s) → ZnO(s) + CO₂(g) vedantu.comaskfilo.comnagwa.com

This reaction is a common and important method for producing zinc oxide, an industrially significant compound. vedantu.com The decomposition of zinc carbonate typically begins at temperatures around 140-150°C and becomes significant above 200°C. nanografi.comresearchgate.net The process is generally complete by about 350°C. researchgate.net When heated strongly, the white zinc carbonate powder turns yellow as it transforms into hot zinc oxide, which then reverts to a white color upon cooling. youtube.com Studies on basic zinc carbonates (hydrozincite) suggest a single-step decomposition to zinc oxide. researchgate.net

Zinc carbonate serves as a versatile precursor for the synthesis of other zinc compounds. vedantu.comnih.gov Its reactivity with acids is a key pathway for this conversion. By dissolving zinc carbonate in a specific acid, the corresponding zinc salt can be formed. For example, reacting zinc carbonate with hydrochloric acid produces soluble zinc chloride (ZnCl₂), while sulfuric acid yields zinc sulfate (B86663) (ZnSO₄). vedantu.combyjus.com

ZnCO₃ + 2HCl → ZnCl₂ + CO₂ + H₂O vedantu.com ZnCO₃ + H₂SO₄ → ZnSO₄ + CO₂ + H₂O vedantu.com

From these soluble zinc salts, other compounds can be precipitated. For instance, zinc hydroxide (Zn(OH)₂) can be formed by adding a strong base to a solution of a soluble zinc salt. The formation of zinc hydroxide is itself a complex process dependent on pH. kyoto-u.ac.jp

Zinc carbonate also reacts with hydrogen sulfide (B99878) (H₂S) to form zinc sulfide (ZnS), a more stable and less soluble compound. This reaction is utilized in applications such as oil drilling to remove H₂S contamination. nanografi.com The ability to be easily converted into other compounds makes zinc carbonate a valuable intermediate in chemical synthesis. vedantu.comsciencemadness.org

Reactions with Acids and Bases

Hydrated zinc carbonates, such as zinc carbonate dihydrate, exhibit characteristic reactions with both acids and bases, primarily driven by the basic nature of the carbonate anion. These reactions typically lead to the decomposition of the carbonate structure.

The reaction with acids is vigorous and results in the formation of a soluble zinc salt, water, and carbon dioxide gas. solubilityofthings.combyjus.com This property is a classic test for carbonate compounds. The general reaction involves a double displacement where the anion of the acid replaces the carbonate ion, and the carbonate decomposes into water and carbon dioxide. echemi.com For instance, when treated with hydrochloric acid, zinc carbonate dissolves to produce zinc chloride, water, and CO2. quora.combyjus.com Similarly, reaction with sulfuric acid yields zinc sulfate, water, and carbon dioxide. vedantu.com

Hydrated zinc carbonates are generally insoluble in water but will dissolve in an excess of strong bases to form zincates. vedantu.comsciencemadness.org They are also soluble in solutions of ammonium (B1175870) salts. nih.gov The reaction with strong bases like sodium hydroxide can produce soluble compounds such as sodium zincate. studynlearn.comlibretexts.org

The following table summarizes the reactions of hydrated zinc carbonates with common acids and bases.

| Reactant | Product(s) | Chemical Equation | Observation |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Zinc Chloride (ZnCl₂), Water (H₂O), Carbon Dioxide (CO₂) | ZnCO₃ + 2HCl → ZnCl₂ + H₂O + CO₂ | Effervescence (bubbling) as CO₂ gas is released. byjus.com |

| Sulfuric Acid (H₂SO₄) | Zinc Sulfate (ZnSO₄), Water (H₂O), Carbon Dioxide (CO₂) | ZnCO₃ + H₂SO₄ → ZnSO₄ + H₂O + CO₂ | Solid dissolves with the evolution of a gas. vedantu.com |

| Sodium Hydroxide (NaOH) | Sodium Zincate (Na₂Zn(OH)₄ or Na₂ZnO₂) | ZnCO₃ + 4NaOH → Na₂[Zn(OH)₄] + Na₂CO₃ | Solid dissolves in excess strong base. sciencemadness.orglibretexts.org |

Interaction with Gases (e.g., CO₂) and Moisture

The presence of moisture is crucial for the interaction between zinc carbonates and gases like carbon dioxide (CO₂). Water can facilitate the hydration of CO₂ to form carbonic acid (H₂CO₃), which can then react with zinc carbonate.

A key reaction is the interaction of zinc carbonate with carbon dioxide in the presence of water to form zinc bicarbonate (also known as zinc hydrogen carbonate), which is more soluble in water than zinc carbonate. webqc.org This reaction is reversible.

ZnCO₃ + CO₂ + H₂O ⇌ Zn(HCO₃)₂ webqc.org

This equilibrium is important in environmental and geological contexts. The decomposition of zinc hydrogen carbonate upon heating or pressure change will yield solid zinc carbonate, water, and carbon dioxide gas. brainly.com

Furthermore, research has shown that zinc oxide (ZnO), which can be formed from the decomposition of zinc carbonate, reacts with atmospheric CO₂ in the presence of water vapor to form various basic zinc carbonates (zinc carbonate hydroxides). youtube.comresearchgate.net The specific product formed is dependent on the reaction temperature. For example, at 10°C, hydrozincite (Zn₅(CO₃)₂(OH)₆) is formed. researchgate.net This highlights the integral role of moisture in the carbonation process of zinc compounds. The presence of water facilitates the hydration of both the zinc species and the carbon dioxide, enabling their reaction to form hydrated carbonate compounds. clinandmedimages.org

The table below outlines the key interactions with CO₂ and moisture.

| Reactants | Product(s) | Governing Equation | Conditions |

|---|---|---|---|

| Zinc Carbonate (ZnCO₃), Carbon Dioxide (CO₂), Water (H₂O) | Zinc Bicarbonate (Zn(HCO₃)₂) | ZnCO₃ + CO₂ + H₂O ⇌ Zn(HCO₃)₂ | Aqueous environment. webqc.org |

| Zinc Oxide (ZnO), Carbon Dioxide (CO₂), Water (H₂O) | Basic Zinc Carbonates (e.g., Hydrozincite) | 5ZnO + 2CO₂ + 3H₂O → Zn₅(CO₃)₂(OH)₆ | Humid atmosphere, specific temperatures (e.g., 10°C for Hydrozincite). researchgate.net |

Applications in Advanced Materials and Environmental Science

Precursors for Advanced Inorganic Materials

Zinc carbonate dihydrate is a key starting material in the synthesis of a variety of advanced inorganic materials. Its ability to decompose into zinc oxide upon heating, or to react with other compounds, makes it a valuable precursor for creating materials with specific morphologies and properties.

Synthesis of Zinc Oxide (ZnO) Nanostructures and Films

Zinc carbonate and its basic forms are frequently used as precursors for the production of zinc oxide (ZnO) nanoparticles and thin films. researchgate.netresearchgate.net Thermal decomposition (calcination) of zinc carbonate is a common and effective method to produce ZnO. researchgate.netnih.gov This process involves heating the zinc carbonate, which leads to the formation of zinc oxide and the release of carbon dioxide and water. researchgate.net

The properties of the resulting ZnO nanostructures, such as particle size and morphology, can be controlled by adjusting the synthesis parameters. For instance, the milling time of the zinc carbonate precursor and the calcination temperature have been shown to influence the crystallite size of the final ZnO product. nih.gov Studies have demonstrated that increasing milling time can lead to smaller crystallite sizes, while higher calcination temperatures generally result in larger crystallites. nih.gov

Different synthesis routes utilizing zinc carbonate precursors can yield a variety of ZnO nanostructures. For example, solvothermal synthesis using basic zinc carbonate in various diols has been shown to produce ZnO nanoparticles, with the solvent choice affecting the particle size. researchgate.net Furthermore, hydrothermal methods followed by annealing of zinc carbonate hydroxide (B78521) hydrate (B1144303) precursors have been employed to create porous 2D ZnO single crystal nanosheets. mdpi.com These nanostructured materials, with their high surface area and unique electronic properties, are valuable in applications such as gas sensors and electronics. researchgate.netmdpi.comrsc.org

Table 1: Synthesis of ZnO Nanostructures from Zinc Carbonate Precursors

| Synthesis Method | Precursor | Resulting ZnO Structure | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Basic Zinc Carbonate | Nanocrystalline ZnO | Annealing at ~600°C for 1 hour. Resulting particles had a skeletal form. | researchgate.net |

| Mechanochemical Process | Zinc Carbonate (from ZnCl₂ and Na₂CO₃) | Nanocrystalline ZnO | Milling for 6 hours followed by calcination at 600°C. Average crystallite size of 21 nm. | nih.gov |

| Solvothermal Synthesis | Basic Zinc Carbonate | ZnO Nanoparticles | Ethylene (B1197577) glycol was the most suitable diol, yielding particles of ~55 nm. | researchgate.net |

| Hydrothermal & Annealing | Zinc Carbonate Hydroxide Hydrate | Porous 2D ZnO Nanosheets | Annealing at 300°C. Resulted in hexagonal wurtzite and mesoporous structures. | mdpi.com |

| Template-Free Solvothermal | Zinc Carbonate Hydrate Complex (from Zinc Nitrate (B79036) and Urea) | Highly Crystalline ZnO Nanorods | Reaction mixture kept at boiling to decompose the complex. | rsc.org |

Formation of Other Zinc-Based Compounds (e.g., Zinc Borate (B1201080), Zinc Sulfide)

Beyond zinc oxide, zinc carbonate serves as a precursor for other important zinc-based compounds. For instance, it has been utilized as a novel zinc source for the synthesis of zinc borate. researchgate.netresearchgate.net In this process, zinc carbonate reacts with boric acid to form zinc borate, a compound often used as a flame retardant. researchgate.net Studies have successfully produced hydrophobic, nanostructured zinc borate (3ZnO·3B₂O₃·3.5H₂O) using zinc carbonate. researchgate.net

Similarly, zinc carbonate can be a starting material for producing zinc sulfide (B99878) (ZnS), a semiconductor with applications in luminescent materials and optoelectronics. unimap.edu.my While direct synthesis from zinc carbonate is less common, the conversion of zinc carbonate to zinc oxide, which is then sulfidated, is a viable route. Solvothermal methods using hydrozincite (a form of basic zinc carbonate) as a precursor have also been explored for the synthesis of ZnS. researchgate.net

Templates for Porous Carbon Materials Synthesis

In the field of materials science, zinc carbonate and its derivatives can be used as a template or a precursor to a template for the synthesis of porous carbon materials. researcher.life The process typically involves the incorporation of a zinc compound, such as zinc citrate (B86180) derived from zinc carbonate, into a polymer matrix. matec-conferences.org During pyrolysis, the zinc compound decomposes to form zinc oxide nanoparticles, which act as a hard template. matec-conferences.org After the carbonization process, the zinc oxide template can be removed, typically by an acid wash, leaving behind a porous carbon structure. matec-conferences.org